N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
Description
The compound ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C21H27ClN2O3 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-21-14-17(15-23-7-8-24-9-11-26-12-10-24)5-6-20(21)27-16-18-3-2-4-19(22)13-18/h2-6,13-14,23H,7-12,15-16H2,1H3 |
InChI Key |
BXZQWBSRVZLWCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multi-step organic reactions. The initial steps often include the formation of the aromatic ether linkage through nucleophilic substitution reactions. The morpholine moiety is introduced via nucleophilic substitution or addition reactions. Common reagents used in these steps include alkyl halides, phenols, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE: undergoes various chemical reactions including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines .
Scientific Research Applications
({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of ({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE: is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
